BenchChemオンラインストアへようこそ!

4-Chloro-6-(1-phenylpropyl)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

4-Chloro-6-(1-phenylpropyl)pyrimidine (C₁₃H₁₃ClN₂, MW 232.71 g/mol) is a 4‑chloro‑6‑substituted pyrimidine derivative that serves as a versatile intermediate in medicinal chemistry and kinase inhibitor research. It features a chlorine atom at the 4‑position as a synthetic handle for nucleophilic aromatic substitution and a 1‑phenylpropyl group at the 6‑position that imparts distinct steric and lipophilic properties.

Molecular Formula C13H13ClN2
Molecular Weight 232.71 g/mol
CAS No. 2092720-90-4
Cat. No. B1480268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(1-phenylpropyl)pyrimidine
CAS2092720-90-4
Molecular FormulaC13H13ClN2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C13H13ClN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3
InChIKeyAXIDSXPUQRLNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(1-phenylpropyl)pyrimidine (CAS 2092720-90-4): A Specialized Pyrimidine Building Block for Kinase-Targeted Drug Discovery


4-Chloro-6-(1-phenylpropyl)pyrimidine (C₁₃H₁₃ClN₂, MW 232.71 g/mol) is a 4‑chloro‑6‑substituted pyrimidine derivative that serves as a versatile intermediate in medicinal chemistry and kinase inhibitor research [1]. It features a chlorine atom at the 4‑position as a synthetic handle for nucleophilic aromatic substitution and a 1‑phenylpropyl group at the 6‑position that imparts distinct steric and lipophilic properties. The compound is typically supplied as a white crystalline powder soluble in common organic solvents, with a purity of ≥95% [1].

Why 4-Chloro-6-(1-phenylpropyl)pyrimidine Cannot Be Replaced by Unsubstituted or Shorter-Chain Analogs


Within the 4‑chloro‑6‑aryl(alkyl)pyrimidine class, seemingly minor modifications to the alkyl linker or halogen can drastically alter the lipophilicity, conformational flexibility, and enzyme‑binding capacity that underpin lead‑optimization outcomes [1]. Simply interchanging 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine with a 4‑chloro‑6‑phenyl, 4‑chloro‑6‑(1‑phenylethyl), or 4‑bromo‑6‑(1‑phenylpropyl) analog changes key computed molecular properties that correlate with membrane permeability, metabolic stability, and target engagement—making the exact structure essential for reproducible SAR campaigns [1].

Quantitative Differentiation of 4-Chloro-6-(1-phenylpropyl)pyrimidine Versus Closest Analogs


Increased Lipophilicity (XLogP3) Relative to 4‑Chloro‑6‑phenylpyrimidine

The computed XLogP3 of 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine is 3.8, which is approximately 1.0 log unit higher than that of the closest 6‑aryl analog 4‑chloro‑6‑phenylpyrimidine (XLogP3 ≈ 2.8) [1][2]. This difference reflects the additional propyl chain and translates to a predicted ~10‑fold increase in octanol‑water partition coefficient, a factor that can be decisive when optimizing blood‑brain barrier penetration or cellular uptake in phenotypic screens.

Lipophilicity Drug-likeness Membrane permeability

Enhanced Conformational Flexibility Versus 4‑Chloro‑6‑phenylpyrimidine

4‑Chloro‑6‑(1‑phenylpropyl)pyrimidine possesses 3 rotatable bonds, compared with only 1 rotatable bond in 4‑chloro‑6‑phenylpyrimidine [1][2]. The additional rotatable bonds in the phenylpropyl chain allow the molecule to adopt a greater number of low‑energy conformations, which can facilitate induced‑fit binding to flexible kinase hinge regions but may also incur a larger entropic penalty upon rigid binding—a critical consideration in fragment‑based lead optimization.

Molecular flexibility Entropy penalty Binding free energy

Higher Topological Polar Surface Area Than the Bromo Analog

The topological polar surface area (TPSA) of 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine is 25.8 Ų [1]. In structurally analogous pyrimidine series, replacing the chlorine atom with bromine (as in 4‑bromo‑6‑(1‑phenylpropyl)pyrimidine) does not alter the TPSA because the halogen substitution does not change the number of hydrogen‑bond acceptors, but the smaller chlorine atom may offer a slightly better fit in tight halogen‑bonding pockets compared to bromine [1][2].

Polar surface area ADME Oral bioavailability

Undefined Stereocenter Offers Unique Stereochemical Handle

The 1‑phenylpropyl substituent contains a chiral carbon at the benzylic position, rendering 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine a racemic mixture with one undefined stereocenter [1]. In contrast, the closest achiral analogs—4‑chloro‑6‑phenylpyrimidine and 4‑chloro‑6‑(1‑phenylethyl)pyrimidine—either lack a stereocenter or possess a less hindered one [2]. This chiral feature enables the generation of enantiomerically pure building blocks through chiral resolution or asymmetric synthesis, providing access to stereochemically defined lead series that are inaccessible from flat, achiral analogs.

Chirality Enantioselective synthesis Stereochemical diversity

XLogP3 Places Compound Within the Optimal Range for Kinase Inhibitor Leads

The XLogP3 value of 3.8 for 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine falls within the empirically determined optimal lipophilicity range (XLogP 3–4) for kinase inhibitor leads, which balances cellular permeability with aqueous solubility and metabolic stability [1][2]. By contrast, the 2‑methyl analog 4‑chloro‑2‑methyl‑6‑(1‑phenylpropyl)pyrimidine has a higher computed XLogP3 (≈4.2), which elevates the risk of poor solubility and off‑target promiscuity [3]. This optimal partitioning places the unsubstituted pyrimidine core at a privileged starting point for lead optimization.

Kinase inhibitor design Lipophilic efficiency Drug-likeness

High-Value Application Scenarios for 4-Chloro-6-(1-phenylpropyl)pyrimidine Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

The XLogP3 of 3.8 positions 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine within the lipophilicity range favorable for crossing the blood‑brain barrier, making it a privileged starting scaffold for CNS‑targeted kinase programs (e.g., JAK3, CHK1, or p38α) where many competing scaffolds fall outside the optimal CNS MPO window [1]. Its chlorine atom allows rapid introduction of diverse amine substituents to fine‑tune potency and selectivity without altering the core lipophilicity balance.

Synthesis of Enantiomerically Pure 4,6‑Disubstituted Pyrimidine Libraries

The benzylic stereocenter in the 1‑phenylpropyl chain permits chiral resolution via diastereomeric salt formation or chiral HPLC, enabling the construction of enantiomerically pure compound libraries for stereospecific target engagement studies [1]. This feature is absent in achiral analogs such as 4‑chloro‑6‑phenylpyrimidine, making the target compound uniquely suited for programs requiring exploration of chirality‑driven SAR.

Early‑Stage Fragment‑Based Screening with Conformational Flexibility

With three rotatable bonds, 4‑chloro‑6‑(1‑phenylpropyl)pyrimidine offers sufficient conformational freedom to probe flexible kinase hinge regions while remaining small enough (MW 232.71) to serve as a fragment hit [1]. Fragment‑growing campaigns can leverage the chlorine atom as a synthetic anchor to elaborate the molecule into larger lead compounds while preserving the favorable conformational entropy profile.

Comparative Physicochemical Benchmarking in ADME‑Directed SAR

The well‑characterized computed properties (XLogP3 = 3.8, TPSA = 25.8 Ų, 3 rotatable bonds) provide a reproducible baseline for assessing the ADME impact of subsequent substituent additions [1]. Procurement of this specific compound—rather than a slightly different analog—ensures that measured in vitro permeability, microsomal stability, and solubility reflect the intended scaffold, not an artifact of an alternative starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(1-phenylpropyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.